molecular formula C24H16N2O B086775 2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE CAS No. 1103-59-9

2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE

Cat. No.: B086775
CAS No.: 1103-59-9
M. Wt: 348.4 g/mol
InChI Key: AASNQZPKNMLTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole consists of a biphenyl group and a naphthyl group connected through an oxadiazole ring, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthylhydrazide with 4-biphenylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:

    In biological systems: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.

    In electronic devices: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency and performance.

Comparison with Similar Compounds

2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(1,1’-Biphenyl)-4-yl-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a naphthyl group, leading to different electronic and optical properties.

    2-(1,1’-Biphenyl)-4-yl-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group, which can influence its reactivity and solubility.

    2-(1,1’-Biphenyl)-4-yl-5-(4-nitrophenyl)-1,3,4-oxadiazole:

The uniqueness of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole lies in its combination of biphenyl and naphthyl groups, which imparts distinct electronic and optical characteristics, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-naphthalen-2-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c1-2-6-17(7-3-1)19-10-13-20(14-11-19)23-25-26-24(27-23)22-15-12-18-8-4-5-9-21(18)16-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNQZPKNMLTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149203
Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103-59-9
Record name 2-[1,1′-Biphenyl]-4-yl-5-(2-naphthalenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001103599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1,1'-BIPHENYL)-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JR8X5MY5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.